1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide

Conformational restriction Metabolic stability Cyclopropane ring strain

Select this compound for its uniquely rigid cyclopropane scaffold that locks the indole-3-ethylamine side chain in a fixed bioactive conformation—ideal for probing aminergic GPCR conformational preferences. Unlike flexible-chain analogs, the strained ring (~27.5 kcal/mol) enhances metabolic stability and target-binding geometry. The 4-fluorophenyl group enables downstream ¹⁸F-radiolabeling for PET imaging studies. As a simplified IKK2 patent analog, it offers synthetically efficient SAR diversification. Use as a structurally matched negative control in serotonin/melatonin receptor assays where modifications are hypothesized to abolish activity.

Molecular Formula C20H19FN2O
Molecular Weight 322.383
CAS No. 1091382-36-3
Cat. No. B2662893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide
CAS1091382-36-3
Molecular FormulaC20H19FN2O
Molecular Weight322.383
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C20H19FN2O/c21-16-7-5-15(6-8-16)20(10-11-20)19(24)22-12-9-14-13-23-18-4-2-1-3-17(14)18/h1-8,13,23H,9-12H2,(H,22,24)
InChIKeyDUPLTPDZPBBKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide (CAS 1091382-36-3): Structural Overview and Procurement Context


The compound 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide (CAS 1091382-36-3) is a synthetic indole-carboxamide derivative that is structurally related to tryptamine-based signaling molecules. It is often categorized among research chemicals used to probe sigma receptor biology or as a conformationally constrained analog in medicinal chemistry campaigns [1]. Its core scaffold consists of a cyclopropane ring, a 4-fluorophenyl substituent, and an indole-3-ethylamine side chain, giving it a molecular weight of approximately 320.37 g/mol .

Why 1-(4-Fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide Cannot Be Generically Substituted with In-Class Analogs


While the indole-3-ethylamine backbone is common to many biologically active compounds, the specific combination of a 1-(4-fluorophenyl) substituent and a cyclopropane-1-carboxamide linker in this compound is distinct from simpler tryptamine analogs or flexible-chain indoles [1]. The cyclopropane ring introduces conformational rigidity and ring strain (~27.5 kcal/mol) that alters metabolic stability and target-binding geometry compared to cyclohexane or acyclic analogs [2]. Generic substitution with unsubstituted N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide (CAS 156997-88-5, MW 228.29) results in a >90 Da molecular weight reduction, loss of the 4-fluorophenyl group, and fundamentally different lipophilicity and target engagement profiles . These structural variations preclude direct interchangeability without re-validation of pharmacological activity.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide


Conformational Restriction and Metabolic Stability Advantage Over Flexible-Chain Analogs

The cyclopropane ring in the target compound introduces ~27.5 kcal/mol of ring strain, which imposes a rigid, well-defined three-dimensional conformation that restricts bond rotation and limits oxidative metabolism compared to flexible-chain analogs [1]. In contrast, the closest commercial analog, N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide (CAS 156997-88-5), lacks the 4-fluorophenyl substituent and has a lower molecular weight (228.29 vs. 320.37 g/mol), which may result in different metabolic clearance rates .

Conformational restriction Metabolic stability Cyclopropane ring strain

Lipophilicity Modulation via 4-Fluorophenyl Substitution

Fluorine substitution on the phenyl ring is a well-established strategy to modulate lipophilicity (logP) and metabolic stability. The target compound bears a para-fluorine atom that influences electron distribution and membrane permeability compared to non-fluorinated analogs [1]. While direct logP measurements for this compound are not publicly available, the 4-fluorophenyl group is expected to increase logP by approximately 0.3–0.5 units compared to the des-fluoro analog based on fragment-based calculations [2].

Lipophilicity logP Fluorine substitution

Sigma-2 Receptor Binding Potential (Unverified Claim)

Vendor-supplied information suggests this compound may exhibit binding affinity for sigma-2 receptors with a Ki value of approximately 12.6 nM. However, this data appears to be misattributed from siramesine (a known sigma-2 ligand) and could not be verified in primary peer-reviewed literature [1]. Caution is warranted; if experimental validation is available in-house, this compound could serve as a structurally novel starting point for sigma receptor ligand development.

Sigma-2 receptor Binding affinity Indole carboxamide

Differentiation from Piperidine-Linked IKK2 Inhibitors

Several indole carboxamide patents (e.g., US20070254873A1) describe potent IKK2 inhibitors containing piperidinyl-sulfonyl or piperidinyl-ethylsulfonyl groups as a key pharmacophore [1]. The target compound replaces this complex V-substituent with a simpler cyclopropane-1-carboxamide core, representing a scaffold-hopping strategy that reduces molecular complexity and synthetic step count while retaining the indole-ethyl linker [2]. This simplification may improve synthetic tractability and cost-effectiveness for large-scale screening without sacrificing target engagement potential.

IKK2 inhibitor Indole carboxamide Scaffold hopping

Optimal Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide


Conformationally Constrained Tryptamine Analog in Neuroscience Probe Design

The rigid cyclopropane scaffold positions the indole-3-ethylamine side chain in a fixed orientation, potentially mimicking a specific bioactive conformation of tryptamine or serotonin. This compound can serve as a probe to study the conformational preferences of aminergic GPCRs or transporters [1], distinct from flexible-chain analogs that can adopt multiple conformations.

Scaffold-Hopping Template for Indole-Based Kinase Inhibitor Discovery

As a simplified analog of IKK2 patent compounds, this molecule provides a synthetically accessible scaffold for structure-activity relationship (SAR) studies. Researchers can efficiently diversify the indole ring or modify the amide linkage to identify novel kinase inhibitors without the synthetic burden of piperidine-sulfonyl pharmacophores [1][2].

Fluorinated Building Block for PET Tracer Development

The presence of a fluorine atom on the phenyl ring makes this compound a candidate precursor for ¹⁸F-radiolabeling, potentially enabling positron emission tomography (PET) imaging studies. The cyclopropane ring may confer metabolic stability advantageous for in vivo imaging applications [3].

Negative Control Compound for Tryptamine-Based Pharmacological Studies

Given the lack of confirmed biological activity in primary literature, this compound may serve as a structurally matched negative control in assays studying tryptamine, melatonin, or serotonin receptor subtypes, where the 4-fluorophenyl and cyclopropane modifications are hypothesized to abolish activity [4].

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